(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide
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Overview
Description
(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a phenethyl group, and a phenylpiperazinyl group attached to an acrylamide backbone
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which could provide a hint to the potential targets of this compound .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that this compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, which could suggest the potential pathways this compound might influence .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to exhibit various biological activities, which could provide a hint to the potential effects of this compound .
Action Environment
Such factors can significantly impact the effectiveness of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.
Attachment of the phenethyl group: This can be done through a nucleophilic substitution reaction.
Incorporation of the phenylpiperazinyl group: This step usually involves the reaction of a piperazine derivative with a phenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-phenethyl-3-(4-methylpiperazin-1-yl)acrylamide: Similar structure but with a methyl group instead of a phenyl group.
(E)-2-cyano-N-phenethyl-3-(4-chloropiperazin-1-yl)acrylamide: Contains a chlorine atom in place of the phenyl group.
Uniqueness
(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-2-cyano-N-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c23-17-20(22(27)24-12-11-19-7-3-1-4-8-19)18-25-13-15-26(16-14-25)21-9-5-2-6-10-21/h1-10,18H,11-16H2,(H,24,27)/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOIMLMWDNCTLN-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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